Arsonous acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

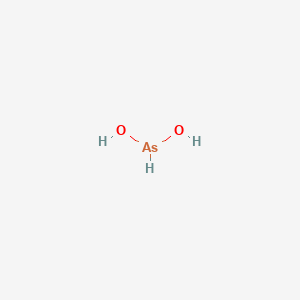

Arsonous acid is a member of arsonous acids. It is a conjugate acid of an arsonite(1-).

科学的研究の応用

Forensic Analysis in Arson Investigations

Arsonous acid and its derivatives play a significant role in forensic investigations, particularly in the analysis of fire debris. Researchers have studied the impact of this compound alteration on ignitable liquids like fuels, alcohols, and thinners, which are commonly used in arson. These studies focus on how sulfuric acid modification alters the chemical composition of these substances, affecting their identification in forensic settings. Advanced techniques like spectral and chromatographic analysis help in understanding the chemical changes and identifying the accelerants used in arsons (Martín-Alberca et al., 2018).

Environmental Impact and Degradation

The environmental impact and degradation of phenyl-substituted arsonic acids, often used in the poultry industry, have been explored in scientific research. Studies show that these compounds can degrade rapidly under certain conditions, forming phenols, arsenite, and arsenate as primary products. Advanced oxidative processes employing radicals like hydroxyl and sulfate are effective for the remediation of these compounds (Xu et al., 2007).

Biotransformation in Microbial Environments

Arsonic acid derivatives undergo significant biotransformation in microbial environments, such as those found in poultry litter. Research has demonstrated that compounds like 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) are rapidly transformed by Clostridium species, releasing more toxic inorganic arsenic. This transformation plays a crucial role in the environmental and health impact of these compounds (Stolz et al., 2007).

Analytical Techniques in Arson Residue Analysis

Significant advancements in analytical techniques for arson residue analysis have been made over the years. Modern methods like comprehensive two-dimensional gas chromatography and mass spectrometry have revolutionized the identification of ignitable liquid residues, increasing sensitivity and discrimination. These techniques are crucial in arson investigations, where identifying the presence of specific accelerants is key (Pert et al., 2006).

Surface Modification Applications

Arsonic acid has been explored as a robust anchor group for surface modification, particularly in nanoparticle applications. Research shows that arsonic acid exhibits strong affinity and stability when used as an anchor for ligand molecules on surfaces like iron oxide nanoparticles. This has potential applications in various fields, including nanotechnology and material science (Ahn et al., 2013).

特性

分子式 |

AsH3O2 |

|---|---|

分子量 |

109.944 g/mol |

IUPAC名 |

arsonous acid |

InChI |

InChI=1S/AsH3O2/c2-1-3/h1-3H |

InChIキー |

NRBZEAAIJMPAGL-UHFFFAOYSA-N |

SMILES |

O[AsH]O |

正規SMILES |

O[AsH]O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

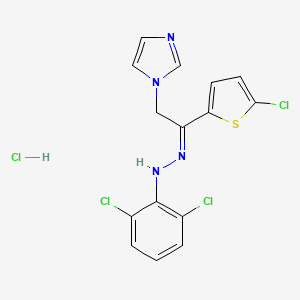

![[methyl 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-{3-oxo-3-[(3,7,11,15-tetramethylhexadec-2-en-1-yl)oxy]propyl}phorbine-21-carboxylatato(2-)-kappa~4~N~23~,N~24~,N~25~,N~26~]magnesium](/img/structure/B1237651.png)

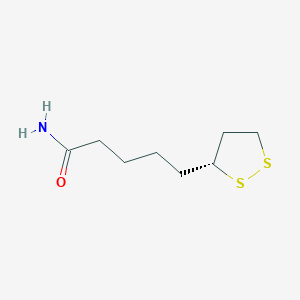

![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237655.png)

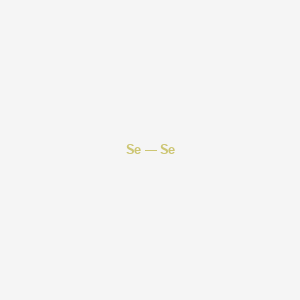

![3-hydroxy-N-[(2E,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]pyridine-2-carboxamide](/img/structure/B1237663.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide](/img/structure/B1237664.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1237666.png)